1-(Trifluoromethyl)-2,2,2-trifluoroethoxysulfonylamine
Description
Overview of Sulfamate (B1201201) Compounds in Organic and Medicinal Chemistry Research
Sulfamate-containing compounds are recognized for their diverse applications in both organic and medicinal chemistry. The sulfamate moiety (R-O-SO₂NH₂) is a key structural feature in a variety of biologically active molecules. In the realm of medicinal chemistry, sulfamates are integral to the design of therapeutic agents due to their ability to act as hydrogen-bond donors and acceptors. This characteristic allows them to interact with biological targets, leading to a range of pharmacological activities.
The versatility of the sulfamate group has been harnessed in the development of drugs for various conditions. For instance, sulfamate derivatives have been investigated for the treatment of hormone-dependent cancers, such as breast and prostate cancer, by targeting enzymes like steroid sulfatase. Additionally, they are found in molecules designed to treat epilepsy, migraine, and glaucoma. The antibacterial properties of certain acyl sulfamate derivatives against Gram-positive bacteria have also been a subject of study.
Historical Context of Sulfamate Reagent Development
The synthesis of sulfamates has traditionally been approached through several methods, each with its own set of advantages and limitations. A classic method involves the reaction of alcohols or amines with sulfamoyl chloride. However, the instability of sulfamoyl chloride presents significant handling challenges, prompting researchers to seek more stable and efficient alternatives.
This need for improved synthetic methodologies has led to the development of various sulfamoylating agents. The evolution of these reagents has been driven by the goals of enhancing stability, improving reaction yields, and simplifying purification processes. The development of bench-stable solid reagents represents a significant advancement in this area, offering greater operational simplicity and safety. 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate has emerged as a noteworthy example of such a reagent, providing a more practical alternative to its less stable predecessors. researchgate.netacs.org
Significance of Fluorinated Chemical Structures in Advanced Materials and Biochemical Research
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com This has made fluorination a powerful strategy in the design of advanced materials and bioactive compounds. The high electronegativity of fluorine, combined with the strength of the carbon-fluorine bond, imparts unique characteristics to fluorinated molecules.
In materials science, fluorination is employed to enhance thermal stability, chemical resistance, and to modify surface properties such as hydrophobicity. Fluorinated polymers, for example, are known for their low friction coefficients and weather stability. In biochemical and medicinal research, the substitution of hydrogen with fluorine can lead to increased metabolic stability, enhanced bioavailability, and improved binding affinity to biological targets. The relatively small size of the fluorine atom allows it to mimic hydrogen in certain contexts while exerting potent electronic effects.
Research Scope and Objectives Pertaining to 1,1,1,3,3,3-Hexafluoropropan-2-yl Sulfamate
Research surrounding 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, also known as hexafluoroisopropyl sulfamate (HFIPS), has been primarily focused on its application as a superior reagent for the synthesis of sulfamates and sulfamides. researchgate.netnih.gov The principal objective of its development was to overcome the limitations associated with the use of the unstable reagent, sulfamoyl chloride. researchgate.netacs.org
Key research goals have included:
The establishment of HFIPS as a bench-stable, solid reagent that is easy to handle and store. researchgate.net
The demonstration of its effectiveness in reacting with a wide array of alcohols, amines, phenols, and anilines under mild conditions. organic-chemistry.orgorganic-chemistry.org
The optimization of reaction protocols to achieve high yields and purity of the resulting sulfamate and sulfamide (B24259) products. organic-chemistry.org
A significant advantage of using HFIPS is that the only byproduct of the reaction is hexafluoroisopropanol, which can be readily removed. researchgate.netorganic-chemistry.org This simplifies the purification process considerably. organic-chemistry.orgorganic-chemistry.org
The overarching aim of this research has been to provide the scientific community with a more efficient, reliable, and user-friendly tool for the synthesis of sulfamate- and sulfamide-containing molecules.
Detailed Research Findings
Recent studies have highlighted the practical advantages of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate (HFIPS) as a sulfamoylating agent. A key finding is its status as a bench-stable solid, which contrasts sharply with the instability of sulfamoyl chloride. researchgate.netnih.gov This stability allows for easier storage and handling in a laboratory setting.
Research has demonstrated that HFIPS reacts efficiently with a broad range of substrates. organic-chemistry.orgorganic-chemistry.org This includes primary and secondary alcohols, as well as various amines, phenols, and anilines. organic-chemistry.org The reactions proceed under mild conditions, which is beneficial for the synthesis of complex molecules that may be sensitive to harsher reagents. researchgate.net
A significant outcome of this research is the simplification of the product isolation process. The sole byproduct of the reaction is hexafluoroisopropanol (HFIP), a volatile alcohol that can be easily removed by evaporation. researchgate.netenamine.net This often allows for the isolation of highly pure sulfamate and sulfamide products with a simple aqueous workup or just by removing the solvent. researchgate.netorganic-chemistry.org
| Property | Description |
| Physical State | Bench-stable solid researchgate.netnih.gov |
| Reactivity | Reacts with a wide variety of alcohols, amines, phenols, and anilines organic-chemistry.orgorganic-chemistry.org |
| Reaction Conditions | Mild researchgate.net |
| Byproduct | Hexafluoroisopropanol (HFIP) researchgate.netenamine.net |
| Purification | Often requires only an optional aqueous workup and solvent removal researchgate.netorganic-chemistry.org |
Direct Synthesis Routes of 1,1,1,3,3,3-Hexafluoropropan-2-yl Sulfamate
The direct synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate centers on the reaction of its corresponding alcohol, hexafluoroisopropanol, with a suitable sulfamoylating agent. This approach leverages the stability of the resulting product, which contrasts with the instability of traditional reagents like sulfamoyl chloride. researchgate.netacs.orgnih.gov
Preparation from Hexafluoroisopropanol (HFIP) and Sulfamoylating Agents
The primary method for synthesizing primary sulfamates involves the reaction of an alcohol with a sulfamoylating agent. acs.org While specific details for the industrial synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate are proprietary, the synthesis can be understood through the established chemistry of sulfamoylation. The most common route involves reacting an alcohol with sulfamoyl chloride (H₂NSO₂Cl). researchgate.netacs.orgacs.org
(CF₃)₂CHOH + H₂NSO₂Cl → (CF₃)₂CHOSO₂NH₂ + HCl
The key advantage of synthesizing and isolating the HFIPS reagent is that it provides a bench-stable, solid alternative to the highly reactive and moisture-sensitive sulfamoyl chloride, which is prone to decomposition. acs.orgorganic-chemistry.org
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate involves careful control over several reaction parameters to maximize yield and purity. Key considerations include the choice of base, solvent, temperature, and stoichiometry.
Base: A non-nucleophilic base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Pyridine (B92270) is often an effective choice as it serves as both a base and a catalyst, activating the sulfamoyl chloride.
Solvent: The choice of solvent is critical. While reactions involving the use of HFIPS for sulfamoylating other molecules have been optimized using a mixture of dichloromethane (B109758) (CH₂Cl₂) and pyridine, similar aprotic solvents would be suitable for its synthesis to ensure the stability of the reactants. organic-chemistry.org
Temperature: The reaction is typically performed at controlled temperatures, often starting at 0°C during the addition of reagents to manage the exothermic nature of the reaction, followed by stirring at room temperature to drive the reaction to completion.
Stoichiometry: A slight excess of the sulfamoylating agent may be used to ensure complete conversion of the valuable HFIP. However, using a large excess of sulfamoyl chloride is often required in traditional methods due to its tendency to decompose in solution. acs.org
The table below summarizes typical conditions for the sulfamoylation of alcohols, which are applicable to the synthesis of HFIPS.
| Parameter | Condition | Rationale |
| Alcohol | Hexafluoroisopropanol (HFIP) | Starting nucleophile. |
| Sulfamoylating Agent | Sulfamoyl Chloride | Provides the sulfamoyl group. |
| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct and can catalyze the reaction. |
| Solvent | Dichloromethane or Acetonitrile (B52724) | Aprotic solvent to prevent side reactions. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes decomposition. |
Scalability Considerations in Laboratory Synthesis
A significant advantage of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate is its inherent suitability for scalable synthesis. acs.org This contrasts sharply with methods that rely on the in situ generation and immediate use of unstable reagents like sulfamoyl chloride.
Key factors contributing to its scalability include:
Product Stability: HFIPS is a bench-stable, crystalline solid that can be isolated, purified, and stored long-term without significant decomposition. researchgate.netenamine.net This simplifies handling and allows for batch production and quality control, which is problematic for unstable intermediates.
Operational Simplicity: The synthesis avoids the need for highly specialized equipment to handle unstable or gaseous reagents under strictly anhydrous conditions. The purification can often be achieved through simple aqueous workup and recrystallization. organic-chemistry.org
Byproduct Removal: The primary byproduct of the reaction is an amine hydrochloride salt (e.g., pyridinium hydrochloride), which can be easily removed by aqueous extraction. The sole byproduct when using HFIPS is the volatile solvent hexafluoroisopropanol, which is easily removed by evaporation. acs.orgorganic-chemistry.org
These characteristics make the synthesis of HFIPS more amenable to scale-up in a standard laboratory or pilot plant setting compared to traditional sulfamoylation techniques. acs.org
Indirect Synthetic Approaches and Precursor Chemistry
The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate is dependent on the availability of its key precursor, hexafluoroisopropanol (HFIP). The industrial production of HFIP, in turn, relies on the synthesis and subsequent hydrogenation of hexafluoroacetone (B58046) (HFA).
Synthesis of Hexafluoroacetone (HFA) as a Key Intermediate for HFIP
Hexafluoroacetone (HFA) is a critical building block in organofluorine chemistry and the direct precursor to HFIP. wikipedia.org Several methods have been developed for its synthesis on both industrial and laboratory scales.
From Hexachloroacetone (B130050): The primary industrial route involves the gas-phase fluorination of hexachloroacetone with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a chromium-based catalyst. wikipedia.orgfluorine1.ru This halogen exchange reaction (Finkelstein reaction) is efficient but can produce incompletely substituted chlorofluoroacetones as byproducts. wikipedia.orggoogle.com
From Hexafluoropropylene Oxide (HFPO): A common and high-yield method involves the catalytic isomerization of hexafluoropropylene oxide. google.com This rearrangement is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or activated catalysts like fluorinated alumina or antimony pentafluoride. wikipedia.orgfluorine1.ruepo.org This method is noted for its simple process and mild reaction conditions. google.comgoogle.com
Other Laboratory Methods: On a laboratory scale, HFA can be prepared by the oxidation of hexafluoropropylene or by dehydrating HFA hydrate with hot sulfuric acid. wikipedia.org
The following table compares various synthetic routes to Hexafluoroacetone (HFA).
| Starting Material | Reagents/Catalyst | Typical Yield | Scale |
| Hexachloroacetone | Anhydrous HF, Cr-based catalyst | High (Industrial) | Industrial |
| Hexafluoropropylene Oxide | Lewis Acids (e.g., AlCl₃, SbF₅), Fluorinated Al₂O₃ | >90% fluorine1.ru | Industrial/Lab |
| Hexafluoropropylene | Oxidizing agents (e.g., KMnO₄, O₂) | Moderate | Lab |
| HFA Hydrate | Concentrated H₂SO₄ | Good | Lab |
Hydrogenation of Hexafluoroacetone to Hexafluoroisopropanol
The conversion of hexafluoroacetone to hexafluoroisopropanol is achieved through catalytic hydrogenation. This reduction of the ketone functional group is a crucial step in the production of HFIP, which is an important solvent and the immediate precursor to HFIPS. wikipedia.orgacs.org
The process has evolved from high-pressure batch reactions to more efficient continuous flow systems. researchgate.net
Batch Hydrogenation: Early methods involved the hydrogenation of HFA using a noble metal catalyst, such as platinum oxide, at high pressures (50 to 3,000 atm) and elevated temperatures. google.com A significant process improvement was the discovery that using HFIP itself as a reaction diluent allows the reaction to proceed efficiently at much lower pressures (10 to 50 atm) and temperatures (30 to 120°C), with catalyst concentrations below 1%. google.com
Continuous Flow Hydrogenation: Modern approaches increasingly utilize continuous flow technology, such as micropacked-bed reactors. acs.orgresearchgate.net These systems offer enhanced safety, efficiency, and easier scalability compared to batch processes. In a typical setup, a stream of HFA (often as its hydrate) is passed through a heated tube packed with a heterogeneous catalyst (e.g., Palladium on carbon, Pd/C) under a pressurized hydrogen atmosphere. acs.orgresearchgate.net
The table below outlines typical conditions for the hydrogenation of HFA.
| Parameter | Batch Process | Continuous Flow Process |
| Catalyst | Platinum Oxide, other noble metals google.com | Palladium on Carbon (Pd/C) acs.org |
| Pressure | 10–50 atm (with HFIP diluent) google.com | ~10 bar acs.org |
| Temperature | 30–120°C google.com | 90–120°C acs.org |
| Reaction Time / Flow Rate | 2–4 hours google.com | Variable (e.g., 0.5–0.9 mL/min) acs.org |
| Yield | ~95% conversion google.com | High conversion |
Properties
CAS No. |
637772-38-4 |
|---|---|
Molecular Formula |
C3H3F6NO3S |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate |
InChI |
InChI=1S/C3H3F6NO3S/c4-2(5,6)1(3(7,8)9)13-14(10,11)12/h1H,(H2,10,11,12) |
InChI Key |
MIEKENGUIASFSB-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 1,1,1,3,3,3 Hexafluoropropan 2 Yl Sulfamate
Role as a Sulfamoylating Reagent
1,1,1,3,3,3-Hexafluoropropan-2-yl sulfamate (B1201201) (HFIPS) has emerged as a highly effective reagent for the transfer of the sulfamoyl group (—SO₂NH₂) to a range of nucleophiles. mcmaster.ca A significant advantage of HFIPS is its status as a bench-stable, crystalline solid, which contrasts sharply with the instability of traditional reagents like sulfamoyl chloride, making it a safer and more convenient option for sulfamoylation reactions. mcmaster.caorganic-chemistry.org The reactions typically proceed under mild conditions, and the primary byproduct, 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), is volatile and easily removed, simplifying product purification. organic-chemistry.orgorganic-chemistry.org The use of pyridine (B92270) as a solvent or co-solvent has been shown to enhance reaction rates and yields. organic-chemistry.org
Reactions with Alcohols and Phenols for Sulfamate Formation
HFIPS reacts readily with a wide variety of primary and secondary alcohols, as well as phenols, to furnish the corresponding sulfamates in good to excellent yields. The general procedure involves stirring the alcohol or phenol (B47542) with HFIPS in a suitable solvent, often a mixture of dichloromethane (B109758) and pyridine, at a slightly elevated temperature. organic-chemistry.org
Table 1: Sulfamoylation of Various Alcohols and Phenols with HFIPS
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl sulfamate | 95 |
| 2 | 1-Octanol | Octyl sulfamate | 92 |
| 3 | Cyclohexanol | Cyclohexyl sulfamate | 88 |
| 4 | Phenol | Phenyl sulfamate | 90 |
| 5 | 4-Methoxyphenol | 4-Methoxyphenyl sulfamate | 93 |
| 6 | 2-Naphthol | Naphthalen-2-yl sulfamate | 85 |
Data compiled from representative procedures.
Reactions with Amines for Sulfamide (B24259) Formation
Similarly, HFIPS is an excellent reagent for the synthesis of sulfamides through its reaction with primary and secondary amines. The reaction conditions are comparable to those used for alcohols and phenols, affording a straightforward route to a diverse range of sulfamides.
Table 2: Sulfamoylation of Various Amines with HFIPS
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzylamine | N-Benzylsulfamide | 96 |
| 2 | Aniline | N-Phenylsulfamide | 91 |
| 3 | Morpholine | Morpholine-4-sulfonamide | 94 |
| 4 | Piperidine | Piperidine-1-sulfonamide | 92 |
| 5 | Diethylamine | N,N-Diethylsulfamide | 87 |
Data compiled from representative procedures.
Mechanism and Selectivity of Sulfamoylation
The sulfamoylation reaction with HFIPS is believed to proceed through a nucleophilic attack of the alcohol, phenol, or amine on the sulfur atom of the sulfamate group. The highly electron-withdrawing hexafluoroisopropyl group makes the sulfur atom more electrophilic and facilitates the departure of the hexafluoroisopropoxide leaving group. The reaction is often catalyzed by a base, such as pyridine, which can deprotonate the nucleophile, increasing its reactivity.
HFIPS exhibits excellent chemoselectivity. In molecules containing both hydroxyl and amino groups, such as amino alcohols, the reaction preferentially occurs at the more nucleophilic amino group to form the corresponding sulfamide. researchgate.net This selectivity allows for the targeted modification of multifunctional molecules without the need for protecting groups. For instance, the reaction with ethanolamine (B43304) selectively yields 2-aminoethylsulfamide.
Applications in Stereoselective Organic Transformations
Beyond its role as a simple sulfamoylating agent, 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate serves as a valuable source of nitrogen for more complex and stereoselective transformations, including the synthesis of aziridines and the subsequent ring-opening to form vicinal diamines.
As a Nitrogen Source in Electrochemical Aziridination of Alkenes
Hexafluoroisopropanol sulfamate has been successfully employed as a nucleophilic nitrogen source in the direct electrochemical aziridination of alkenes. nih.govepa.gov This method is particularly effective for triaryl-substituted alkenes and multisubstituted styrenes. nih.gov The reaction is proposed to proceed through a stepwise formation of two carbon-nitrogen bonds, initiated by the electrochemical oxidation of the alkene to a cationic species. nih.gov
Table 3: Electrochemical Aziridination of Alkenes using Hexafluoroisopropanol Sulfamate
| Entry | Alkene Substrate | Aziridine (B145994) Product | Yield (%) |
| 1 | 1,1-Diphenylethylene | 2,2-Diphenylaziridine | 85 |
| 2 | Triphenylethylene | 2,2,3-Triphenylaziridine | 78 |
| 3 | trans-Stilbene | trans-2,3-Diphenylaziridine | 72 |
| 4 | 1,1,2-Triphenylethene | 2,2,3-Triphenylaziridine | 81 |
| 5 | Tetraphenylethylene | Tetraphenylaziridine | 65 |
Data represents typical yields under optimized electrochemical conditions. nih.gov
Ring-Opening Reactions of Aziridines by Pendant Sulfamates
A powerful application of sulfamates derived from 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate is in the intramolecular ring-opening of aziridines to afford vicinal diamines. nih.govnih.gov This strategy provides a regioselective and stereospecific route to these important structural motifs. nih.govresearchgate.net The reaction involves the formation of an aziridine with a pendant sulfamate group, which then undergoes intramolecular cyclization. This process is highly regioselective, proceeding via a 6-exo cyclization to form a six-membered oxathiazinane heterocycle. nih.gov
The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting vicinal diamine. The ring-opening of a trans-aziridine sulfamate leads to the formation of an erythro-configured vicinal diamine, while a cis-aziridine sulfamate yields a threo-configured product. nih.gov This stereospecificity makes it a valuable tool for the synthesis of stereochemically defined diamines. researchgate.net
Table 4: Stereospecific Ring-Opening of Aziridines with Pendant Sulfamates
| Entry | Aziridine Substrate (Stereochemistry) | Vicinal Diamine Product (Stereochemistry) | Yield (%) |
| 1 | trans-1-Tosyl-2,3-diphenylaziridine with pendant sulfamate | (1R,2R)-1,2-Diphenyl-1,2-diaminoethane derivative (erythro) | 88 |
| 2 | cis-1-Tosyl-2,3-diphenylaziridine with pendant sulfamate | (1R,2S)-1,2-Diphenyl-1,2-diaminoethane derivative (threo) | 85 |
| 3 | trans-Stilbene oxide derived aziridine with pendant sulfamate | erythro-Vicinal diamine derivative | 92 |
| 4 | cis-Stilbene oxide derived aziridine with pendant sulfamate | threo-Vicinal diamine derivative | 90 |
Yields are representative for the cyclization step. nih.gov
Formation of Functionalized Analogs and Derivatives
The chemical utility of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, hereafter referred to as hexafluoroisopropyl sulfamate (HFIPS), extends to its role as a versatile precursor for a range of functionalized analogs and derivatives. Strategies for derivatization primarily focus on reactions involving the sulfamate moiety, which can be readily transferred to other molecules, and to a lesser extent, on modifications that retain the hexafluoroisopropyl core within the final product structure.
Modifications to the Sulfamate Moiety (e.g., N-Substitution)
Hexafluoroisopropyl sulfamate (HFIPS) serves as an excellent electrophilic sulfamoylating agent, facilitating the synthesis of N-substituted sulfamates (sulfamides) and O-substituted sulfamates. nih.govacs.org This reactivity stems from the hexafluoroisopropoxide being a good leaving group. HFIPS is a bench-stable, crystalline solid, offering significant advantages over the use of unstable reagents like sulfamoyl chloride. nih.govorganic-chemistry.orgresearchgate.net
The reaction involves the transfer of the sulfamoyl group (—SO₂NH₂) to a nucleophile, such as an amine or an alcohol. For the formation of N-substituted derivatives, HFIPS reacts readily with a wide variety of primary and secondary amines under mild conditions. organic-chemistry.org The sole byproduct of this reaction is the volatile 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), which can be easily removed by evaporation, simplifying product isolation and purification. nih.govacs.orgorganic-chemistry.org The use of a base like pyridine as the solvent has been shown to significantly improve reaction times and yields. organic-chemistry.org
Research has demonstrated the broad applicability of this method for creating diverse sulfamides. The reaction is compatible with various functional groups and molecular architectures, from simple alkylamines to more complex anilines. organic-chemistry.orgorganic-chemistry.org
Table 1: Synthesis of N-Substituted Sulfamides using HFIPS This table summarizes representative examples of N-substitution reactions where various amines are used as nucleophiles with HFIPS.
| Amine Substrate | Product (Sulfamide) | Reaction Conditions | Yield | Reference |
| Aniline | Phenylsulfamide | Pyridine/CH₂Cl₂, 30°C | High | organic-chemistry.org |
| Benzylamine | Benzylsulfamide | Pyridine/CH₂Cl₂, 30°C | High | organic-chemistry.org |
| Morpholine | Morpholine-4-sulfonamide | Pyridine/CH₂Cl₂, 30°C | High | organic-chemistry.org |
| Cyclohexylamine | Cyclohexylsulfamide | Pyridine/CH₂Cl₂, 30°C | High | organic-chemistry.org |
Note: Specific yield percentages vary by substrate and are detailed in the cited literature.
Introduction of Diverse Chemical Scaffolds to the Hexafluoroisopropyl Core
While HFIPS is most commonly employed as a sulfamoylating agent where the hexafluoroisopropyl group acts as a leaving group, the hexafluoroisopropyl moiety itself is a valuable pharmacophore. Strategies exist to incorporate this group into larger, diverse chemical scaffolds, typically through linkages other than a sulfamate.
An analogous strategy involves the synthesis of hexafluoroisopropyl carbamates. In this approach, 1,1,1,3,3,3-hexafluoropropan-2-ol is reacted with an activating agent, such as bis(pentafluorophenyl) carbonate or triphosgene, to form a reactive intermediate. nih.gov This intermediate then readily reacts with an amine-containing scaffold to form a stable carbamate (B1207046) linkage, thereby introducing the hexafluoroisopropyl core into the target molecule. This method has been successfully applied in the development of enzyme inhibitors, where the hexafluoroisopropyl group is appended to complex heterocyclic systems like fluoroindoles. nih.gov
Table 2: Synthesis of Hexafluoroisopropyl Carbamates with Indole Scaffolds This table illustrates the introduction of the hexafluoroisopropyl core onto various indole-based amine scaffolds to form potent enzyme inhibitors.
| Amine Scaffold | Activating Agent | Product | Reference |
| 5-(6-fluoroindol-1-yl)pentan-1-amine | Bis(pentafluorophenyl) carbonate | 1,1,1,3,3,3-Hexafluoropropan-2-yl N-[5-(6-fluoroindol-1-yl)pentyl]carbamate | nih.gov |
| 4-[(6-fluoroindol-1-yl)methyl]piperidine | Bis(pentafluorophenyl) carbonate | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[(6-fluoroindol-1-yl)methyl]piperidine-1-carboxylate | nih.gov |
| 5-chloro-1-[2-(piperidin-4-yl)ethyl]indole | Triphosgene | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[2-(5-chloroindol-1-yl)ethyl]piperidine-1-carboxylate | nih.gov |
Investigations into Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and intermediates involved in the derivatization of HFIPS is crucial for optimizing reaction conditions and expanding its synthetic utility.
For the primary application of HFIPS as a sulfamoylating agent, a proposed mechanism involves the activation of the sulfamate by a base, typically pyridine. organic-chemistry.org Pyridine is believed to act as both a base and a nucleophilic catalyst. In this proposed pathway, pyridine deprotonates the sulfamate nitrogen, increasing its nucleophilicity. The reaction then proceeds via a nucleophilic attack of the alcohol or amine on the sulfur atom, leading to the displacement of the hexafluoroisopropoxide leaving group. The process is efficient, driven by the formation of the stable HFIP byproduct. organic-chemistry.org
In other, more specialized reactions, the mechanism can be different. For instance, in an electrochemical aziridination of triaryl-substituted alkenes, hexafluoroisopropanol sulfamate was used as the nucleophilic nitrogen source. researchgate.net Mechanistic studies suggested that this process occurs through a stepwise formation of the two C-N bonds, involving reactions between cationic carbon species and the sulfamate. researchgate.net
Furthermore, mechanistic considerations in related sulfamoyl transfer reactions using electron-deficient aryl sulfamates support the intermediacy of HNSO₂ "aza-sulfene" in the transfer reaction. researchgate.net While this has been studied for aryl sulfamates, it provides a potential, alternative mechanistic pathway that could be relevant for HFIPS under specific conditions.
Molecular and Biochemical Mechanisms of Interaction with Biological Targets
Carbonic Anhydrase (CA) Inhibition by Sulfamate (B1201201) Structures
The sulfamate moiety is a well-established zinc-binding group, enabling compounds like 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate to act as inhibitors of carbonic anhydrases (CAs). nih.gov This class of enzymes plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The inhibition of CAs by sulfamates and the structurally related sulfonamides is a key mechanism of action for various therapeutic agents. nih.gov
The inhibitory action of sulfamates against carbonic anhydrases is predicated on the interaction of the sulfamate group with the zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov In its deprotonated, anionic form, the sulfamate nitrogen coordinates directly with the zinc ion. nih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. nih.gov
Beyond the coordination with the zinc ion, the inhibitor is stabilized within the active site through a network of hydrogen bonds and van der Waals interactions. A key interaction involves a hydrogen bond between the sulfamate oxygen atoms and the backbone amide of a conserved threonine residue (Thr199 in hCA II). nih.gov X-ray crystallographic studies of various sulfamates in complex with CAs have elucidated these interactions, revealing that the orientation of the inhibitor's tail group within the active site's hydrophobic and hydrophilic pockets further determines the binding affinity and selectivity. acs.org
Studies on a range of aliphatic sulfamates have demonstrated their ability to inhibit various human (h) carbonic anhydrase isozymes, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isozymes hCA IX and hCA XII. nih.govnih.gov The inhibitory potency, expressed as the inhibition constant (Kᵢ), varies depending on the specific sulfamate and the CA isozyme.
For instance, against hCA II, several aliphatic sulfamates exhibit potent inhibition with Kᵢ values in the low nanomolar range. nih.gov In contrast, their inhibition of hCA I is generally weaker, with Kᵢ values in the micromolar range. nih.gov Notably, certain aliphatic sulfamates have shown promising selectivity for the tumor-associated isozyme hCA IX over the ubiquitous hCA II. nih.govacs.org This selectivity is a critical aspect in the development of targeted cancer therapies, as hCA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment. nih.gov
Interactive Table of Inhibition Constants (Kᵢ) for Representative Aliphatic Sulfamates Against hCA Isozymes:
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| n-Decyl sulfamate | 2550 | 0.7 | 11.2 |
| n-Dodecyl sulfamate | 1240 | 1.2 | 9.4 |
| n-Tetradecyl sulfamate | 870 | 2.8 | 15.5 |
| n-Hexadecyl sulfamate | 1150 | 3.5 | 23.1 |
Data sourced from studies on aliphatic sulfamates. nih.gov
X-ray crystallography has been instrumental in visualizing the binding mode of sulfamate inhibitors within the active site of carbonic anhydrases. nih.govnih.gov The crystal structure of the antiepileptic drug topiramate, a fructose-derived sulfamate, in complex with hCA II provides a clear example of these interactions. nih.gov The deprotonated sulfamate group is tetrahedrally coordinated to the active site zinc ion. nih.gov Additionally, a network of hydrogen bonds forms between the inhibitor and surrounding amino acid residues, including the critical Thr199. nih.gov These detailed structural insights are invaluable for the rational design of more potent and isozyme-selective CA inhibitors. nih.gov
Modulation of Ion Channels and Receptors at the Molecular Level
The interaction of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate with ion channels and receptors is not as extensively documented as its carbonic anhydrase inhibitory activity. However, research on structurally related compounds provides some insights into potential mechanisms.
While direct studies on the interaction of simple aliphatic sulfamates with γ-aminobutyric acid type A (GABAₐ) receptors are limited, the broader class of sulfated neurosteroids is known to modulate these ligand-gated ion channels. nih.gov For example, pregnenolone (B344588) sulfate (B86663) acts as a negative allosteric modulator of GABAₐ receptors. nih.gov The mechanism of action for these sulfated molecules involves binding to sites on the receptor complex that are distinct from the GABA binding site, thereby influencing the chloride ion flux through the channel. nih.gov Given the structural similarity of the sulfate and sulfamate groups, it is plausible that sulfamate-containing compounds could interact with GABAₐ receptors, though specific binding studies are required to confirm this.
The modulation of voltage-gated ion channels by sulfamate-containing compounds is an area of emerging research. Some studies have explored sulfonamides as modulators of voltage-gated sodium channels (Naᵥ). nih.gov These compounds can influence the gating properties of the channels, affecting the influx of sodium ions that is crucial for the generation and propagation of action potentials. nih.gov The interaction is thought to occur at specific binding sites on the channel protein, leading to a stabilization of the inactivated state or a shift in the voltage-dependence of activation. Direct evidence for the interaction of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate with voltage-gated ion channels is currently lacking in the scientific literature.
Other Putative Molecular Targets and Their Biochemical Characterization
While the specific molecular targets of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate are not extensively documented in publicly available research, the chemical structure, featuring a sulfamate moiety and a hexafluoroisopropyl group, allows for informed hypotheses regarding its potential biological interactions. The sulfamate group is a known pharmacophore that targets several classes of enzymes, and the hexafluoroisopropyl group can significantly influence the compound's potency and selectivity.
One of the most prominent families of enzymes targeted by sulfamate-containing molecules is the carbonic anhydrases (CAs) . These zinc-containing metalloenzymes play crucial roles in various physiological processes, including pH regulation and CO₂ transport. The sulfamate moiety can coordinate with the zinc ion in the active site of CAs, leading to their inhibition. Studies on various fluorinated phenyl sulfamates have demonstrated potent inhibition of several CA isozymes. For instance, some fluorinated sulfamates have shown strong inhibitory activity against the tumor-associated CA IX and CA XII isoforms, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov This suggests that 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate could potentially act as an inhibitor of specific CA isozymes. The high electronegativity of the fluorine atoms in the hexafluoroisopropyl group might enhance the acidity of the sulfamate N-H proton, potentially leading to stronger binding to the zinc cation in the enzyme's active site.
Another well-established target for sulfamate-based inhibitors is steroid sulfatase (STS) . This enzyme is responsible for the hydrolysis of steroid sulfates, a key step in the biosynthesis of active steroid hormones. Inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast cancer. Numerous steroidal and non-steroidal sulfamates have been developed as potent STS inhibitors. The mechanism of inhibition often involves the sulfamate group being transferred to an active site residue, leading to irreversible inactivation of the enzyme. The presence of fluorine atoms in analogs of STS inhibitors has been shown to enhance their inhibitory potency. nih.gov Therefore, it is plausible that 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate could also act as an inhibitor of STS.
Furthermore, considering the structural similarity to hexafluoroisopropyl carbamates, which are known inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) , it is conceivable that 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate could interact with these enzymes. nih.gov FAAH and MAGL are key enzymes in the endocannabinoid system, and their inhibition can lead to various therapeutic effects. The hexafluoroisopropyl group in carbamate (B1207046) analogs has been identified as a key contributor to their potent and often covalent inhibition of these serine hydrolases. nih.gov While the sulfamate and carbamate groups have different chemical properties, the shared hexafluoroisopropyl moiety suggests that an investigation into the interaction of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate with FAAH and MAGL would be warranted.
Structure-Mechanism Relationship (SMR) Studies for 1,1,1,3,3,3-Hexafluoropropan-2-yl Sulfamate Analogs
The hexafluoroisopropyl group is a critical determinant of the inhibitory potency in analogous carbamate compounds targeting FAAH and MAGL. nih.gov This group is known to be highly electron-withdrawing and lipophilic, properties that can enhance binding affinity to enzyme active sites. In the context of carbamate inhibitors of MAGL, the hexafluoroisopropyl moiety acts as a good leaving group, facilitating the carbamoylation of a serine residue in the enzyme's active site, leading to covalent inhibition. nih.gov This suggests that for potential targets of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, the hexafluoroisopropyl group could play a similar role in promoting a covalent or tightly bound interaction.
Studies on fluorinated phenyl sulfamates as carbonic anhydrase inhibitors have revealed important structure-activity relationships. The position and number of fluorine substitutions on the phenyl ring significantly impact the inhibitory activity and selectivity against different CA isozymes. nih.gov For example, certain fluorinated derivatives show increased potency and selectivity for tumor-associated CA IX and XII over the cytosolic isoforms CA I and II. nih.gov This highlights that modifications to the molecule's scaffold, in addition to the core sulfamate group, are crucial for tuning the biological activity.
Advanced Analytical Methodologies in the Research of 1,1,1,3,3,3 Hexafluoropropan 2 Yl Sulfamate
Chromatographic Techniques for Separation and Characterization
Chromatography is a cornerstone for the purification and analysis of chemical compounds. The unique physicochemical properties of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate (B1201201) necessitate specialized approaches in high-performance liquid chromatography (HPLC), gas chromatography (GC), and chiral chromatography to achieve effective separation and characterization.
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like sulfamates. sigmaaldrich.com Method development for 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate would likely employ reversed-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. semanticscholar.org
Given the polar nature of the sulfamate group and the unique properties of the hexafluoroisopropyl group, ion-pair reversed-phase (IP-RP) chromatography is a particularly suitable approach. nih.govwaters.com This technique introduces an ion-pairing reagent to the mobile phase, which interacts with the analyte to form a neutral complex, thereby enhancing its retention on the nonpolar stationary phase and improving peak shape. The precursor alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), is itself used as a mobile phase additive in LC-MS applications to enhance separation efficiency and sensitivity, particularly for polar and anionic compounds like oligonucleotides. nih.govwaters.comfishersci.nl A typical method would involve a C18 column with a gradient elution system, likely using a mixture of water and acetonitrile (B52724) or methanol. mdpi.compan.olsztyn.pl Optimization would focus on the selection of an appropriate ion-pairing agent, mobile phase pH, gradient profile, and column temperature to achieve baseline separation from any impurities or degradation products. mdpi.com
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. worktribe.com The applicability of GC to 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate depends on its volatility and thermal stability. While the hexafluoroisopropyl group imparts some volatility, the polar sulfamate group may lead to thermal degradation at the high temperatures often used in GC inlets and columns. gcms.cz
Reactions involving related compounds are sometimes monitored by GC, suggesting that under the right conditions, analysis is possible. rsc.org To mitigate thermal decomposition, methods could be developed that utilize a lower injection port temperature, a temperature-programmed oven ramp, and a highly inert GC flow path. hpst.cz Alternatively, derivatization of the sulfamate group to a more thermally stable analogue could be employed prior to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique can provide both retention time information for quantification and mass spectra for definitive identification of the analyte and any related substances. nih.govdtic.mil
Chiral Chromatography for Enantiomeric Purity Assessment
The structure of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate contains a stereocenter at the second carbon of the propane (B168953) chain, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. chromatographyonline.com In pharmaceutical contexts, it is often the case that only one enantiomer provides the desired biological effect, while the other may be inactive or cause unwanted effects. mdpi.com Therefore, the separation and quantification of these enantiomers are critical for assessing enantiomeric purity.
Chiral chromatography is the gold standard for this type of analysis. nih.gov This is most commonly achieved using HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). nih.govrsc.org CSPs create a chiral environment where the two enantiomers can interact differently, leading to different retention times and thus separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. mdpi.comnih.gov Method development would involve screening various CSPs and mobile phase systems (including normal-phase, reversed-phase, or polar organic modes) to find the optimal conditions for baseline resolution (Rs ≥ 1.5) of the two enantiomers. nih.govmdpi.com
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are essential for confirming the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and environment, while Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive structural confirmation. The expected spectral data, based on analysis of structurally similar hexafluoroisopropyl esters, are detailed below. rsc.org
¹H NMR: The proton spectrum is expected to be relatively simple. The most characteristic signal would be a septet (a peak split into seven lines) for the single proton on the central carbon (-CH-), resulting from coupling to the six neighboring fluorine atoms. rsc.org An additional, typically broad, signal would be observed for the two protons of the sulfamate's amino group (-NH₂).
¹³C NMR: The carbon spectrum would show two key signals for the hexafluoroisopropyl moiety. libretexts.org The signal for the two equivalent trifluoromethyl (-CF₃) carbons would appear as a quartet due to coupling with the three attached fluorine atoms. The methine (-CH-) carbon signal would appear as a septet due to coupling with the six fluorine atoms on the adjacent carbons. rsc.org
¹⁹F NMR: The fluorine spectrum provides direct information about the fluorinated portion of the molecule. Since the six fluorine atoms of the two -CF₃ groups are chemically equivalent, they would give rise to a single signal. This signal would appear as a doublet, as each fluorine is coupled to the single methine proton. rsc.org
Table 1: Predicted NMR Spectroscopic Data for 1,1,1,3,3,3-Hexafluoropropan-2-yl Sulfamate Predicted data based on analogous compounds reported in the literature. rsc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~6.0 | Septet | JH-F ≈ 6.0 | (CF₃)₂CH - |
| ¹H | Variable (broad) | Singlet | - | -SO₂NH₂ |
| ¹³C | ~120 | Quartet | JC-F ≈ 283 | -C F₃ |
| ¹³C | ~68 | Septet | JC-F ≈ 35 | (CF₃)₂C H- |
| ¹⁹F | ~-76 | Doublet | JF-H ≈ 6.0 | -CF₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov For a compound like 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, soft ionization techniques such as electrospray ionization (ESI) would be employed to generate intact molecular ions with minimal fragmentation. rsc.org
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula (C₃H₃F₆NO₃S). rsc.org Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the compound's structure. For sulfated or sulfamated compounds, a characteristic loss of SO₃ (80 Da) or the observation of ions like HSO₃⁻ (m/z 81) or HSO₄⁻ (m/z 97 in negative mode) can be diagnostic. nih.gov
Table 2: Predicted Mass Spectrometry Data for 1,1,1,3,3,3-Hexafluoropropan-2-yl Sulfamate Predicted molecular weight and fragmentation based on the chemical structure.
| Analysis | Ion | Formula | Calculated m/z | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | C₃H₄F₆NO₃S⁺ | 248.9862 | Protonated Molecular Ion |
| HRMS (ESI+) | [M+Na]⁺ | C₃H₃F₆NNaO₃S⁺ | 270.9681 | Sodium Adduct |
| MS/MS Fragment | [M+H - SO₂NH₂]⁺ | C₃H₃F₆O⁺ | 167.0106 | Loss of the sulfamide (B24259) group |
| MS/MS Fragment | [M+H - H₂NSO₃H]⁺ | C₃H₂F₆⁺ | 150.0082 | Loss of sulfamic acid |
| MS/MS Fragment | [SO₂NH₂]⁺ | H₂NO₂S⁺ | 79.9801 | Sulfamide cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate. americanpharmaceuticalreview.com By measuring the interaction of the molecule with electromagnetic radiation, these methods reveal the characteristic vibrational frequencies of its constituent covalent bonds, offering a unique molecular fingerprint. americanpharmaceuticalreview.comyoutube.com
The vibrational spectrum of this compound is a composite of the distinct modes arising from its two primary structural components: the sulfamate group and the hexafluoroisopropyl moiety.
Sulfamate Group Vibrations : The sulfamate functional group (-O-SO₂-NH₂) exhibits several characteristic vibrational modes. Based on studies of sulfamic acid and related sulfamate ions, key vibrations include the N–S stretching modes, symmetric and asymmetric stretching of the S=O bonds, and various vibrations of the amino (NH₂) group. aip.orgsemanticscholar.org The N-S stretching modes are typically found at lower frequencies, for instance, around 682 and 790 cm⁻¹ for sulfamic acid and its salt, respectively. aip.org The strong absorptions corresponding to the symmetric and asymmetric stretching of the SO₂ group are expected in the mid-infrared region.
Hexafluoroisopropyl Group Vibrations : The 1,1,1,3,3,3-hexafluoropropan-2-yl group contributes intense and characteristic bands to the spectrum, primarily due to the C-F bonds. Studies on 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) show strong absorptions related to C-F stretching. chemrxiv.orgnih.gov Additionally, the spectrum will feature bands corresponding to the C-O stretching and the lone C-H bond's stretching and bending vibrations. Infrared photodissociation spectroscopy of complexes containing HFIP has been used to characterize the vibrational frequencies of its functional groups, such as the prominent OH stretching frequency, which is dramatically red-shifted in the presence of strong hydrogen bonds. nih.gov
The combined analysis of IR and Raman spectra allows for a comprehensive vibrational assignment, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| C-F | Asymmetric/Symmetric Stretch | 1100 - 1400 | IR, Raman |
| S=O | Asymmetric Stretch | 1350 - 1450 | IR, Raman |
| S=O | Symmetric Stretch | 1150 - 1250 | IR, Raman |
| N-H | Stretch | 3200 - 3400 | IR |
| C-H | Stretch | 2900 - 3000 | IR, Raman |
| C-O | Stretch | 1000 - 1200 | IR |
| N-S | Stretch | 700 - 850 | IR, Raman |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Sample Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of specific compounds in complex matrices. springernature.comnih.govsaspublishers.com For 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods. asdlib.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is often the preferred method for analyzing polar, non-volatile compounds. An LC-MS system separates components in a liquid phase before they are ionized and detected by a mass spectrometer. asdlib.org For fluorinated compounds like the target molecule, Ion-Pair Reversed-Phase (IP-RP) chromatography is a common approach. The use of mobile phase additives is crucial for achieving good separation and enhancing the mass spectrometry signal. nih.govwaters.com Specifically, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a widely used additive in the LC-MS analysis of oligonucleotides and other challenging compounds because it can improve signal intensity significantly compared to traditional acid modifiers. nih.govwaters.com Electrospray ionization (ESI) in negative ion mode would likely be effective for detecting the deprotonated molecule, and tandem MS (MS/MS) would provide structural confirmation through characteristic fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for volatile and thermally stable compounds. jeol.com However, the analysis of highly polar or reactive compounds can be challenging. researchgate.net Given the polar nature of the sulfamate group, 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate may require chemical derivatization to increase its volatility and thermal stability before GC-MS analysis. actascientific.com Furthermore, the analysis of fluorinated compounds by GC can be complex, as some may be reactive and potentially degrade on standard polysiloxane-based columns. researchgate.net When applicable, GC with a soft ionization technique like field ionization (FI) can be beneficial, as it often allows for the detection of molecular ions that are not observed with standard electron ionization (EI). jeol.com
| Parameter | Condition |
|---|---|
| Chromatography | Ion-Pair Reversed-Phase HPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Aqueous solution with an ion-pairing agent (e.g., alkyl amine) |
| Mobile Phase B | Methanol with HFIP |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) |
| Precursor Ion [M-H]⁻ | Calculated m/z for C₃HF₆NO₃S⁻ |
| Product Ions | Fragments corresponding to loss of SO₃, NHSO₃, etc. |
Electrochemical Methods for Reaction Monitoring and Product Characterization
Electrochemical methods offer a sensitive and often real-time approach to analyze redox-active species and monitor the progress of chemical reactions. mdpi.com These techniques are based on measuring the electrical signals generated by chemical reactions at an electrode surface.
For 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed in several ways. While the sulfamate group itself may not be readily oxidized or reduced, these methods can be invaluable for monitoring the synthesis process. For example, if the synthesis involves electroactive precursors or reagents, their consumption can be tracked over time. The electrochemical synthesis of related compounds like sulfamides has been demonstrated, highlighting the applicability of electrochemistry in this chemical space. rsc.org
Furthermore, electrochemical analysis can aid in product characterization. The compound's electrochemical profile, even if limited to a wide potential window, can serve as a characteristic property. Should the molecule exhibit any redox activity, the measured potentials would provide insight into its electronic structure and susceptibility to oxidation or reduction. Electrochemical sensors, often based on chemically modified electrodes, have been developed for the sensitive detection of various sulfur-containing compounds, including sulfonamides, demonstrating the potential for creating specific analytical methods for this class of molecules. mdpi.commdpi.comresearchgate.net
| Parameter | Specification |
|---|---|
| Technique | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate |
| Analyte | Reaction mixture aliquots taken at different time intervals |
| Potential Range | -2.0 V to +2.0 V (or as determined by reactant properties) |
| Objective | Monitor the decrease in the peak current of an electroactive starting material. |
Computational and Theoretical Investigations of 1,1,1,3,3,3 Hexafluoropropan 2 Yl Sulfamate
Quantum Chemical Calculations
No specific studies detailing quantum chemical calculations for 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate (B1201201) were found. Such calculations are crucial for understanding the intrinsic properties of a molecule.
Electronic Structure and Reactivity Predictions
There are no published data regarding the electronic structure or reactivity predictions for 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate. Theoretical studies on similar fluorinated compounds or sulfamates would typically involve calculating molecular orbital energies (such as HOMO and LUMO) to predict reactivity, mapping electrostatic potential to identify charge distribution and potential sites for electrophilic or nucleophilic attack, and calculating various electronic descriptors.
Spectroscopic Property Simulations
Simulated spectroscopic data for 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate are not available in the reviewed literature. Typically, quantum chemical methods are used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.), which aid in the structural elucidation and characterization of novel compounds.
Conformational Analysis and Stability
A detailed conformational analysis of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate has not been reported. Such an analysis would involve mapping the potential energy surface by rotating key dihedral angles to identify stable conformers and the energy barriers between them. While a molecular dynamics model has been developed for the parent alcohol, HFIP, to study its properties in solution, similar studies for the sulfamate derivative are absent. researchgate.net
Molecular Docking and Ligand-Protein Interaction Modeling
No molecular docking or ligand-protein interaction modeling studies specifically featuring 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate were identified. The 1,1,1,3,3,3-hexafluoropropan-2-yl group is present in some selective carbamate-based inhibitors that covalently bind to enzymes like monoacylglycerol lipase (B570770) (MAGL), suggesting that related sulfamates could be of interest for similar applications. nih.govnih.gov However, specific modeling studies to predict such interactions for the sulfamate compound have not been published.
Prediction of Binding Modes and Affinities to Molecular Targets
There is no available data predicting the binding modes or affinities of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate to any specific molecular targets. Molecular docking simulations are commonly employed to predict how a ligand might orient itself within a protein's binding site and to estimate the strength of this interaction (binding affinity).
Identification of Key Interacting Residues in Enzyme Active Sites
Without specific docking studies, the key amino acid residues that might interact with 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate in an enzyme active site remain unknown. Such studies would typically identify hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For related hexafluoroisopropyl carbamates, it is known that they act by attacking a serine residue in the active site of MAGL. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvents. For 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, MD simulations can elucidate its structural dynamics and how it interacts with different solvents, which is crucial for understanding its chemical behavior.
Conformational Dynamics and Flexibility Studies
While specific molecular dynamics studies on 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate are not extensively documented in publicly available literature, the conformational dynamics can be inferred from studies of its parent alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and related sulfonamide structures. nih.gov The hexafluoroisopropyl group is known to be conformationally rigid due to the steric hindrance of the two trifluoromethyl (-CF3) groups. nih.gov These bulky groups restrict the rotation around the C-O and C-C bonds, leading to a limited number of stable conformations.
Key dynamic behaviors that could be investigated through MD simulations include:
Torsional angle distributions: Analyzing the dihedral angles within the sulfamate group to identify the most populated conformational states.
Intramolecular hydrogen bonding: Assessing the potential for hydrogen bond formation between the amine protons and the oxygen atoms of the sulfamate or the fluorine atoms of the hexafluoroisopropyl group.
Vibrational modes: Identifying the characteristic vibrational frequencies associated with different functional groups, which can be correlated with experimental spectroscopic data.
Solvent Effects on Molecular Interactions (e.g., in HFIP-water mixtures)
The solvent environment plays a critical role in the behavior of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate. Studies on the parent alcohol, HFIP, in water mixtures provide valuable insights into the potential solvent effects. researchgate.netresearchgate.net HFIP is known to form micro-aggregates in aqueous solutions, creating localized environments with distinct properties from the bulk solvent. nih.govresearchgate.net This behavior is driven by the hydrophobic nature of the fluorinated alkyl groups and the hydrogen-bonding capability of the hydroxyl group.
When 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate is dissolved in an HFIP-water mixture, several key interactions are expected:
Preferential Solvation: The hexafluoroisopropyl moiety of the sulfamate is likely to be preferentially solvated by HFIP molecules due to favorable hydrophobic and fluorous interactions. nih.gov
Hydrogen Bonding: The sulfamate group, with its N-H and S=O moieties, can act as both a hydrogen bond donor and acceptor. In an aqueous environment, it will form hydrogen bonds with water molecules. In HFIP-water mixtures, it can also interact with the hydroxyl group of HFIP. researchgate.net
Solvent Shell Dynamics: MD simulations can characterize the structure and dynamics of the solvent shells around different parts of the molecule. nih.gov It is anticipated that the first solvation shell around the hexafluoroisopropyl group would be enriched in HFIP, while the region around the polar sulfamate group would have a higher concentration of water molecules. nih.gov
The table below summarizes the expected intermolecular interactions in an HFIP-water solvent system.
| Molecular Moiety | Dominant Interacting Solvent Species | Type of Interaction |
| Hexafluoroisopropyl Group | HFIP | Hydrophobic, Fluorous, van der Waals |
| Sulfamate Group (-SO2NH2) | Water, HFIP | Hydrogen Bonding (donor and acceptor), Dipole-Dipole |
These solvent-solute interactions can significantly influence the conformational preferences and reactivity of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (focused on molecular interaction properties)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. libretexts.orgopenbioinformaticsjournal.com For analogs of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, QSAR studies can help predict their activity and guide the design of new, more potent compounds by identifying key molecular properties that govern their interactions with biological targets. nih.govnih.gov
The molecular interaction properties of sulfamate analogs are central to building predictive QSAR models. These properties, often referred to as molecular descriptors, can be calculated from the 2D or 3D structure of the molecules and are categorized into several classes.
Key Molecular Descriptors for QSAR of Sulfamate Analogs:
Electronic Descriptors: These describe the distribution of electrons in a molecule and are crucial for electrostatic interactions.
Partial Atomic Charges: The charges on the atoms of the sulfamate group (S, O, N) are critical for hydrogen bonding and electrostatic interactions with a receptor.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge transfer interactions.
Steric Descriptors: These relate to the size and shape of the molecule, which are important for fitting into a binding site.
Shape Indices (e.g., Kappa indices): These provide more detailed information about the molecular shape. For sulfamate analogs, the shape of substituents on the nitrogen or the alcohol moiety would be a key variable.
Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments.
Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.
Connectivity Indices (e.g., Randić index): These reflect the degree of branching in the molecule.
Atom-Type Counts: The number of specific atoms (e.g., fluorine, sulfur) or functional groups can be used as descriptors. The presence of fluorine atoms is known to influence activity in many drug classes. nih.gov
A typical QSAR study on sulfamate analogs would involve the following steps:
Data Set Collection: A series of sulfamate analogs with measured biological activity is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each analog.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation relating the descriptors to the biological activity. jmaterenvironsci.com
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. mdpi.com
The table below provides examples of descriptors that would be relevant for a QSAR study of sulfamate analogs and their expected influence on molecular interactions.
| Descriptor Class | Example Descriptor | Relevance to Molecular Interactions |
| Electronic | Partial Charge on N atom | Governs the strength of hydrogen bond donation from the N-H group. |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions and solubility in polar media. |
| Steric | van der Waals Volume | Determines the fit of the molecule into a binding pocket; larger substituents may lead to steric clashes. nih.gov |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions within a binding site. |
| Topological | Number of Fluorine Atoms | Can enhance binding affinity through specific interactions (e.g., with backbone amides) and influence metabolic stability. nih.gov |
By focusing on these molecular interaction properties, QSAR models can provide valuable insights into the structure-activity relationships of sulfamate analogs, facilitating the rational design of new compounds with desired biological profiles.
Metabolic Transformations and Enzymatic Fate in Research Models Non Clinical Focus
In Vitro Metabolic Studies in Isolated Systems (e.g., enzyme systems, cell cultures)
While specific in vitro metabolic studies on 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate (B1201201) are not extensively available in publicly accessible scientific literature, its metabolic fate can be predicted by examining the biotransformation of structurally related compounds, particularly the anesthetic sevoflurane and the anticonvulsant drug topiramate. Sevoflurane is metabolized to 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), the parent alcohol of the sulfamate , while topiramate contains a sulfamate moiety attached to a sugar-derived scaffold.
In vitro systems such as liver microsomes and hepatocytes are standard models for studying drug metabolism. mdpi.com For a compound like 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, these systems would be employed to investigate its metabolic stability and to identify potential metabolites. The primary metabolic pathways would likely involve the enzymatic cleavage of the sulfamate ester bond and subsequent modifications to the resulting alcohol and sulfamic acid.
Identification and Structural Elucidation of Metabolites
Based on the known metabolism of related compounds, the primary metabolites of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate would be anticipated to be 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and sulfamic acid, resulting from the hydrolysis of the sulfamate ester. HFIP is a known major metabolite of sevoflurane. wikipedia.org
Further metabolism of HFIP is also expected. In vitro studies with human liver microsomes have shown that sevoflurane is metabolized to HFIP, which is then rapidly conjugated with glucuronic acid to form HFIP-glucuronide. nih.gov This glucuronidated conjugate is a major urinary metabolite. nih.gov Therefore, it is highly probable that a key metabolite of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, following initial hydrolysis, would be HFIP-glucuronide.
In the case of topiramate, which contains a sulfamate group, metabolism results in several minor metabolites through hydroxylation, hydrolysis, and glucuronidation. nih.govchemrxiv.org However, a significant portion of topiramate is excreted unchanged, indicating the relative stability of its sulfamate moiety. dntb.gov.ua This suggests that while hydrolysis of the sulfamate in 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate is a plausible metabolic pathway, a portion of the parent compound may also remain unmetabolized.
Table 1: Predicted Metabolites of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate in In Vitro Systems
| Metabolite | Predicted Pathway | Analytical Identification Method |
| 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) | Hydrolysis of the sulfamate ester | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |
| Sulfamic Acid | Hydrolysis of the sulfamate ester | Ion Chromatography |
| HFIP-glucuronide | Phase II conjugation of HFIP | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Enzymatic Pathways Leading to Biotransformation of the Sulfamate Moiety (e.g., hydrolytic cleavage)
While specific sulfatases that might act on 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate have not been identified, the general class of sulfatases is responsible for the hydrolysis of sulfate (B86663) esters. nih.govnih.gov It is plausible that certain esterases or sulfatases could catalyze the cleavage of the S-O bond in the sulfamate group, releasing HFIP and sulfamic acid.
Role of Specific Enzyme Isoforms in Biotransformation (e.g., Cytochrome P450 interactions, if applicable)
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a wide array of xenobiotics. nih.gov In the context of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, CYP enzymes could be involved in the metabolism of the hexafluoroisopropyl moiety, particularly if the sulfamate ester is first hydrolyzed.
The metabolism of sevoflurane to HFIP has been shown to be mediated by CYP2E1. nih.gov Therefore, it is reasonable to predict that if 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate undergoes hydrolysis to HFIP, CYP2E1 would be the primary P450 isoform involved in any subsequent oxidative metabolism of the alcohol. However, the high degree of fluorination in HFIP makes it a poor substrate for further extensive oxidation.
For the parent molecule, direct interaction with CYP enzymes is also possible, potentially leading to hydroxylation at less sterically hindered positions, although the electron-withdrawing nature of the fluorine atoms may decrease the susceptibility of the molecule to oxidative metabolism. chemrxiv.org
Table 2: Potential Enzyme Isoforms Involved in the Biotransformation of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate
| Enzyme Family | Specific Isoform | Predicted Role | Basis for Prediction |
| Hydrolases/Sulfatases | Not specified | Hydrolytic cleavage of the sulfamate ester | General knowledge of ester and sulfamate metabolism |
| Cytochrome P450 | CYP2E1 | Oxidation of the metabolite 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) | Known role in the metabolism of sevoflurane to HFIP |
| UDP-glucuronosyltransferases (UGTs) | Not specified | Glucuronidation of HFIP | Known Phase II metabolism pathway for HFIP |
Influence of Structural Modifications on Metabolic Stability in Research Settings
The metabolic stability of a compound is significantly influenced by its chemical structure. For 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate, the hexafluoroisopropyl group is a key determinant of its metabolic profile.
The presence of six fluorine atoms has a profound effect on the electronic properties of the molecule and its susceptibility to enzymatic attack. Fluorine is a highly electronegative atom, and its substitution for hydrogen can block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 enzymes. nih.gov This "metabolic blocking" effect generally increases the metabolic stability of a compound.
The C-F bond is also significantly stronger than the C-H bond, making it more resistant to enzymatic cleavage. nih.gov Therefore, the hexafluoroisopropyl moiety in 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate is expected to be relatively inert to oxidative metabolism.
Modifications to the sulfamate group could also impact metabolic stability. For instance, the addition of substituents to the nitrogen atom of the sulfamate could sterically hinder the approach of hydrolytic enzymes, potentially increasing the stability of the molecule. Conversely, the introduction of groups that are electronically activating could make the sulfamate ester more susceptible to hydrolysis.
In research settings, the metabolic stability of analogs of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate would be assessed in vitro using liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance, a key parameter in predicting its in vivo metabolic fate.
Applications in Advanced Organic Synthesis and Materials Science Research
Use as a Reagent in Organic Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl sulfamate (B1201201), also known as hexafluoroisopropyl sulfamate (HFIPS), has emerged as a highly effective reagent for the synthesis of sulfamates and sulfamides. organic-chemistry.orgnih.govorganic-chemistry.org It is a bench-stable, crystalline solid, offering a significant advantage over the traditionally used sulfamoyl chloride, which is known for its instability. organic-chemistry.orgnih.gov HFIPS reacts readily under mild conditions with a wide array of substrates, including primary and secondary alcohols, phenols, amines, and anilines. organic-chemistry.orgenamine.net A key feature of this reagent is that its sole byproduct is the volatile hexafluoroisopropanol (HFIP), which can be easily removed, often allowing for the isolation of high-purity products through a simple aqueous workup or solvent evaporation. nih.govenamine.net
In the Synthesis of Complex Molecules and Intermediates
The sulfamate and sulfamide (B24259) functional groups are important moieties in a variety of complex molecules, particularly in the field of medicinal chemistry. HFIPS serves as a valuable tool for introducing these groups into organic structures. organic-chemistry.orgresearchgate.net The reagent's broad substrate scope makes it a versatile choice for synthesizing diverse molecular architectures. organic-chemistry.org For instance, it has been effectively used in the creation of aliphatic sulfamates, which are key components in the development of carbonic anhydrase inhibitors. enamine.net The reaction typically proceeds by adding HFIPS to a solution of the alcohol or amine in a solvent mixture, such as dichloromethane (B109758) and pyridine (B92270), and stirring at moderate temperatures. organic-chemistry.org This straightforward and efficient methodology simplifies the synthesis of complex intermediates and bioactive molecules. organic-chemistry.orgresearchgate.net
As a Precursor for Fluorinated Building Blocks
Fluorinated compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms. mdpi.com 1,1,1,3,3,3-Hexafluoropropan-2-yl sulfamate is itself a fluorinated building block. While its primary function is to act as a sulfamoylating agent, its reaction chemistry simultaneously releases another crucial fluorinated molecule: hexafluoroisopropanol (HFIP). organic-chemistry.orgenamine.net HFIP is not merely a byproduct but a valuable fluorinated solvent and synthetic intermediate in its own right. The incorporation of fluorine can modulate a molecule's physical and chemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks essential in modern drug design and materials development. mdpi.com
Catalytic Roles in Organic Transformations
Current research literature primarily details the function of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate as a stoichiometric reagent for sulfamoylation reactions. nih.govenamine.netresearchgate.net In these transformations, the compound is consumed as it transfers the sulfamoyl group to a substrate. There is no evidence in the surveyed scientific literature to suggest that 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate itself functions as a catalyst in organic transformations. Its role is that of a stable and efficient precursor for the synthesis of sulfamates and sulfamides. organic-chemistry.orgorganic-chemistry.org
Solvent Properties of Hexafluoroisopropanol (HFIP) in Advanced Synthesis and Polymer Science
Hexafluoroisopropanol (HFIP), the byproduct of reactions involving HFIPS, is a fluorinated alcohol with a remarkable and unique set of properties that have made it an increasingly popular solvent in advanced organic synthesis and polymer science. scispace.comnih.gov Its utility extends far beyond that of a simple reaction medium, often enabling challenging transformations and enhancing reactivity. rsc.orgnih.gov
Applications in Polymerization and Material Processing
The potent solvating ability of HFIP makes it invaluable in polymer science. It can dissolve a wide range of polymers that are insoluble in most common organic solvents, including polyamides, polyacetals, and polyketones. researchgate.net This capability is crucial for both the synthesis and processing of high-performance polymers.
Key applications include:
Polymer Characterization: By dissolving otherwise intractable polymers, HFIP facilitates their analysis and characterization.
Material Processing: HFIP is used as a solvent for electrospinning, a technique used to produce nanofibers. For example, it has been successfully employed to create microfibers from cyclodextrins and to dissolve materials like chitin (B13524) and gelatin for fabricating hemostatic materials. researchgate.net
Polymer Synthesis: In certain polymerization reactions, HFIP's unique properties can enhance control over the process. For instance, it has been used to effectively tune monomer properties in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. scispace.com
Advanced Materials: HFIP-based monomers and precursors are utilized in the semiconductor industry for photolithography processes, where they help control the hydrophobicity of photoresist coatings, leading to fewer defects and greater patterning control in the manufacturing of microelectronics. halocarbon.com
Lack of Publicly Available Research on the Electrochemical Applications of 1,1,1,3,3,3-Hexafluoropropan-2-yl Sulfamate in Organic Synthesis
Despite extensive searches of scientific literature and chemical databases, no specific information, research findings, or data on the electrochemical applications of the chemical compound 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate in the field of organic synthesis are publicly available at this time.
While research exists on related topics, such as the synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate and the electrochemical applications of its parent alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), there is a notable absence of studies detailing the direct use of the sulfamate derivative in electro-organic reactions.
The performed searches encompassed a wide range of queries, including the electrochemical behavior, anodic and cathodic reactions, and potential use as an electrolyte or mediator for 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate. However, these inquiries did not yield any relevant scientific papers, patents, or other forms of technical literature that would allow for a detailed and accurate composition of the requested article section on its electrochemical applications in organic synthesis.
The available information primarily focuses on:
The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate as a reagent for the preparation of other sulfamates and sulfamides.
The electrochemical applications of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent or co-solvent in various electrochemical transformations, owing to its unique properties such as high polarity, low nucleophilicity, and a wide electrochemical window.
The general electrochemical synthesis of sulfamides and sulfonyl fluorides through different precursors and reaction pathways.
Without any specific data on the electrochemical properties and applications of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate in organic synthesis, it is not possible to provide a scientifically accurate and informative discussion on this topic, nor to generate the requested data tables. This suggests that the use of this particular compound in electrochemical organic synthesis may be a highly specialized, nascent, or as-yet-unexplored area of chemical research.
Should the user be interested in the synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate or the established electrochemical applications of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), further information can be provided on those subjects.
Future Directions and Emerging Research Avenues for 1,1,1,3,3,3 Hexafluoropropan 2 Yl Sulfamate
Development of Next-Generation Sustainable Synthetic Methodologies
The future of synthesizing 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate (B1201201) and related compounds is increasingly focused on green and sustainable chemistry principles. organic-chemistry.orgjocpr.commdpi.com A significant advancement in this area is the use of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate (HFIPS) itself as a superior reagent for creating other sulfamates and sulfamides. organic-chemistry.orgnih.gov This methodology presents a more sustainable alternative to traditional routes that often rely on unstable and hazardous reagents like sulfamoyl chloride. nih.gov
HFIPS is a bench-stable, crystalline solid that is easy to handle and reacts under mild conditions with a wide range of alcohols, amines, phenols, and anilines. nih.govenamine.net A key advantage of this process is that the sole byproduct is 1,1,1,3,3,3-hexafluoropropanol (HFIP), which can be easily removed by evaporation, simplifying product purification. nih.govenamine.net This approach enhances operational simplicity and time economy, aligning with the goals of green chemistry by reducing waste and avoiding harsh reaction conditions. jocpr.comorganic-chemistry.org Further research is expected to build on these principles, potentially exploring solvent-free mechanochemical approaches or novel catalytic systems to further improve the environmental footprint and efficiency of sulfamoylation reactions. rsc.org
Exploration of Novel Molecular Targets and Unconventional Interaction Mechanisms
The unique properties conferred by the hexafluoroisopropyl group are driving the exploration of new biological targets for compounds like 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate. The incorporation of fluorine can significantly alter a molecule's bioavailability, metabolic stability, and binding affinity to enzymes, making it a powerful tool in drug discovery. rroij.comtandfonline.com
Research into structurally related hexafluoroisopropyl carbamates has identified them as potent and selective inhibitors of key enzymes in the endocannabinoid system, such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov The mechanism of action for these carbamates involves the covalent modification (carbamoylation) of a serine residue in the enzyme's active site. nih.gov This suggests that sulfamate analogs could exhibit similar or novel inhibitory activities.
Additionally, aliphatic sulfamates are known to be inhibitors of carbonic anhydrases, a major family of enzymes. enamine.net Future research will likely focus on screening 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate and its derivatives against a broader range of enzyme classes to uncover new therapeutic possibilities. Understanding the unconventional interaction mechanisms, such as the role of the C-F bond's strong dipole or the unique "polar hydrophobicity" of fluoroalkyl groups, will be crucial for designing next-generation inhibitors with enhanced potency and selectivity. rroij.comnih.gov
Potential Enzyme Targets for Hexafluoroisopropyl-Containing Compounds
| Enzyme Class | Example(s) | Interaction Mechanism | Reference |
|---|---|---|---|
| Hydrolases | MAGL, FAAH | Covalent modification (carbamoylation) of active site serine | nih.gov |
| Lyases | Carbonic Anhydrases | Inhibition (mechanism varies) | enamine.net |
| Proteases | Serine Proteases | Formation of a stable hemiacetal complex with active site serine | nih.gov |
Integration of Advanced Computational Methods for Deeper Mechanistic Understanding and Rational Design
Advanced computational methods are becoming indispensable for understanding the intricate roles of fluorinated compounds in chemical reactions and biological systems. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or additive has been shown to enable and accelerate challenging chemical transformations, a phenomenon that is being actively investigated through computational studies. nih.govresearchgate.netrsc.orgacs.org
For instance, Density Functional Theory (DFT) calculations have been used to study reactions mediated by HFIP. researchgate.net These studies reveal how HFIP can form hydrogen-bond networks that significantly increase the acidity of catalysts and stabilize reactive intermediates, thereby lowering activation barriers. nih.govacs.org Molecular dynamics simulations are also being employed to develop accurate models of HFIP to better understand its behavior in pure form and in mixtures, providing insight into its interactions at a molecular level. researchgate.net
These computational tools are crucial for:
Mechanistic Elucidation: Understanding how the unique properties of the hexafluoroisopropyl group influence reaction pathways and stereoselectivity. researchgate.net
Rational Design: Predicting the binding affinity of fluorinated inhibitors to enzyme active sites, facilitating the design of more potent and selective drugs. rroij.com
Structural Validation: Using DFT-GIPAW calculations to predict NMR chemical shifts, which can then be compared with experimental data to validate crystal structures determined by X-ray crystallography. nih.govmdpi.com
Future research will likely see a deeper integration of these computational techniques to guide the synthesis and application of 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate and its derivatives.
Potential Non-Biomedical Chemical and Industrial Applications
The distinct physicochemical properties of fluorinated compounds, including high thermal stability and unique surface activity, open up a wide range of potential non-biomedical applications. nih.govresearchgate.net Highly fluorinated sulfamates, in particular, have been identified as excellent non-ionic surfactants. nih.gov
Research has shown that these compounds exhibit high surface activity, effectively lowering the surface tension of water. nih.gov Key properties like the critical micelle concentration (CMC) can be calculated from surface tension measurements, allowing for the establishment of relationships between molecular structure (e.g., length of the fluorinated tail) and interfacial properties. nih.gov
The exceptional stability and surface properties of fluorinated compounds make them suitable for a variety of industrial uses. researchgate.netresearchgate.net
Potential Industrial Applications for Fluorinated Sulfamates
| Application Area | Relevant Properties | Examples of Use | References |
|---|---|---|---|
| Surfactants | High surface activity, low surface tension | Emulsifiers, foaming agents, detergents | nih.govnih.gov |
| Coatings & Textiles | Hydrophobicity, oleophobicity, durability | Water- and stain-repellent finishes for fabrics, carpets, and paper | researchgate.netresearchgate.net |
| Fire-Fighting Foams | Forms stable films, lowers surface tension | Aqueous film-forming foams (AFFF) | researchgate.net |
| Electronics | Chemical inertness, dielectric properties | Specialty solvents, materials for electronic components | arkema.com |
| Agrochemicals | Enhanced biological activity | Herbicides, fungicides, and pesticides with improved efficacy | nih.gov |
Future work will likely focus on synthesizing and characterizing novel fluorinated sulfamates like 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate to optimize their performance as high-efficacy surfactants and specialty chemicals for diverse industrial sectors.
Methodological Innovations in Analytical and Structural Biology Research
The advancement of research into 1,1,1,3,3,3-hexafluoropropan-2-yl sulfamate relies heavily on innovative and robust analytical techniques for its detection, quantification, and structural characterization.
For quantitative analysis in complex matrices, methods such as combustion ion chromatography (CIC) are employed to determine the total organic fluorine content. tudelft.nl More specific detection often utilizes mass spectrometry-based techniques. High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass of newly synthesized compounds, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantification. azom.com
Structural elucidation is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.netmdpi.com
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are critical for determining the chemical structure in solution. The ¹⁹F nucleus is highly NMR-active, providing a clear spectroscopic handle to follow the fate of fluorinated compounds in reactions or biological systems. nih.gov
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, angles, and intermolecular interactions. researchgate.netmdpi.com
A growing trend is the synergistic use of NMR, X-ray crystallography, and computational modeling, often termed "NMR crystallography," to solve complex structural problems, such as those involving crystallographic disorder or when only powder diffraction data is available. nih.govmdpi.comnih.gov Future innovations will likely focus on increasing the sensitivity of these methods to analyze smaller sample quantities and developing new protocols for real-time monitoring of the compound's interactions in biological systems.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1,1,3,3,3-Hexafluoropropan-2-yl sulfamate |
| Sulfamoyl chloride |
| 1,1,1,3,3,3-Hexafluoropropanol |
| Monoacylglycerol lipase |
| Fatty acid amide hydrolase |
| Carbonic anhydrase |
| 5-Fluorouracil |
Q & A
Q. How can machine learning optimize experimental design for high-throughput screening of fluorinated sulfamate libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
